5-Bromo-2-(4-fluorophenyl)benzofuran
Description
Overview of the Benzofuran (B130515) Heterocyclic Scaffold
Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. acs.orgnih.gov This planar, aromatic structure is a common motif in a vast array of natural and synthetic molecules that exhibit significant biological activities. rsc.orgbohrium.com The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is often found in compounds that interact with a wide range of biological targets. bohrium.comnih.gov The oxygen atom within the furan ring is a key feature, influencing the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for binding to enzymes and receptors. researchgate.net Its presence is a defining characteristic of many natural products, including those isolated from plant species like Krameria ramosissima and Zanthoxylum ailanthoides. rsc.org
The versatility of the benzofuran core allows it to serve as a foundational structure for a multitude of derivatives with diverse pharmacological applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory agents. bohrium.comnih.gov
Chemical Space Exploration within Substituted Benzofurans
The chemical space surrounding the benzofuran scaffold is vast and has been extensively explored by chemists to develop novel compounds with tailored properties. The synthesis of substituted benzofurans is a major focus, as the type and position of substituents on the benzofuran ring system can dramatically alter the molecule's biological activity and physical characteristics. rsc.org
Numerous synthetic strategies have been developed to access this diverse chemical space. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for creating 2-arylbenzofurans by forming carbon-carbon bonds. nih.govmdpi.comresearchgate.net These methods allow for the introduction of a wide variety of aryl groups at the 2-position of the benzofuran core. Other innovative methods include intramolecular cyclizations, domino reactions, and metal-free cyclizations mediated by reagents like hypervalent iodine. nih.govorganic-chemistry.org This continuous development of synthetic methodologies enables researchers to systematically modify the benzofuran structure and investigate the structure-activity relationships (SAR) that govern their function. rsc.org
Rationale for Investigating Halogenated and Fluorinated Benzofuran Derivatives
The introduction of halogen atoms, particularly bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net
Bromine: The inclusion of a bromine atom, as seen in the 5-position of the target molecule, can increase a compound's potency. The bromo substituent can act as a bulky group, influencing conformation, and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. nih.gov Studies have shown that benzofuran derivatives with bromo substituents at the C-5 position exhibit significant antibacterial activity. nih.gov
The combined presence of both bromine and fluorine in 5-Bromo-2-(4-fluorophenyl)benzofuran makes it a compound of significant interest, as these halogens are expected to confer advantageous physicochemical and biological properties. researchgate.net
Specific Research Focus on this compound
The specific compound This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry. Research has focused on its preparation and its use as a scaffold for further functionalization.
For instance, this compound is a precursor for the synthesis of sulfinyl derivatives, which are studied for their structural and potential biological properties. The synthesis of 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran explicitly starts from 5-bromo-2-(4-fluorophenyl)-3-methylsulfanyl-1-benzofuran, which itself is derived from the parent this compound. nih.govnih.gov These studies provide valuable data on the reactivity of the parent compound and its derivatives.
The table below summarizes key physicochemical data for a closely related sulfinyl derivative, highlighting the type of characterization common for these molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrFO₂S | nih.gov |
| Molecular Weight | 353.20 g/mol | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Dihedral Angle (Benzofuran/Fluorophenyl) | 26.23 (5)° | nih.govnih.gov |
The primary research value of this compound lies in its role as a versatile building block. The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of new functional groups. This strategic placement, combined with the 2-(4-fluorophenyl) moiety, makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its investigation is crucial for developing new synthetic routes to access novel chemical entities based on the privileged benzofuran scaffold.
Properties
Molecular Formula |
C14H8BrFO |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8BrFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |
InChI Key |
GWCROCQOBXPTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 2 4 Fluorophenyl Benzofuran and Its Analogues
Retrosynthetic Analysis of the 5-Bromo-2-(4-fluorophenyl)benzofuran Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis involves several key disconnections.
The primary disconnection breaks the bond between the benzofuran (B130515) core and the 2-aryl substituent (the 4-fluorophenyl group). This C2-C(aryl) bond disconnection suggests a precursor like a 5-bromobenzofuran (B130475) that can be arylated, or two separate fragments: a substituted phenol (B47542) and a fluorophenyl-containing unit.
A second set of disconnections focuses on the formation of the furan (B31954) ring itself. This can be envisioned through several bond-breaking scenarios:
O-C2 bond formation: This is a common strategy, often involving the cyclization of an ortho-substituted phenol, such as an o-alkynylphenol. mdpi.comorganic-chemistry.org
C2-C3 bond formation: This less common approach involves forming the bond between the second and third positions of the furan ring. rsc.org
C3-C3a bond formation: This involves creating the bond between the furan ring and the benzene (B151609) ring. mdpi.com
C7a-O bond formation: This strategy involves the cyclization of a 1-(2-haloaryl)ketone. acs.org
Established Approaches for Benzofuran Synthesis
The synthesis of the benzofuran scaffold is a well-established area of organic chemistry, with several powerful methods available.
Palladium-Catalyzed Cross-Coupling Heteroannulation Reactions
Palladium catalysis is a cornerstone for constructing 2-arylbenzofurans. youtube.com These reactions often involve the creation of one or more key bonds in a single pot or a tandem sequence.
A prominent method is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). organic-chemistry.orgnih.gov For the target molecule, this would involve coupling a 2-halo-4-bromophenol with 1-ethynyl-4-fluorobenzene. The resulting o-alkynylphenol intermediate then undergoes cyclization to form the benzofuran ring. This can be achieved in a one-pot process using a palladium catalyst and often a copper co-catalyst. nih.gov
Another powerful palladium-catalyzed method is the direct C-H arylation of a pre-formed benzofuran core. mdpi.com In this approach, 5-bromobenzofuran could be directly coupled with an arylating agent like a triarylantimony difluoride or an aryldiazonium salt in the presence of a palladium catalyst to install the 4-fluorophenyl group at the C2 position. mdpi.com
Tandem reactions that form multiple bonds in a sequence are also prevalent. For example, a palladium-catalyzed reaction between 2-hydroxyarylacetonitriles and sodium sulfinates can yield 2-arylbenzofurans through a process involving desulfinative addition and intramolecular annulation. nih.gov
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental strategy for building the benzofuran ring system. These reactions typically start with an ortho-substituted phenol that contains the necessary atoms to form the five-membered furan ring.
One common approach involves the cyclization of o-alkynylphenyl ethers or o-alkynylphenols. mdpi.comrsc.org The cyclization can be promoted by various catalysts, including bases or transition metals like indium or palladium. organic-chemistry.orgrsc.org For instance, an organic superbase, phosphazene P4-tBu, has been shown to effectively catalyze the intramolecular cyclization of o-alkynylphenyl ethers to form 2,3-disubstituted benzofurans. rsc.org
Another pathway involves the cyclization of intermediates derived from o-hydroxyaryl ketones. For example, a one-pot synthesis can be achieved starting from simple ketones, which undergo regioselective iron(III)-catalyzed halogenation followed by a copper-catalyzed intramolecular O-arylation to form the benzofuran ring. acs.org
Cascade sequences, where a series of reactions occur in one pot, also provide efficient routes. An acetylene-activated SNAr/intramolecular cyclization cascade can be used to synthesize 2-substituted benzofurans without the need for a transition metal catalyst. rsc.org
Acid-Mediated C-F/C-H Cross-Coupling Strategies for 2-Arylbenzofurans
A more recent, transition-metal-free approach involves the acid-mediated intermolecular cross-coupling of 2-fluorobenzofurans with arenes. rsc.org This strategy is particularly relevant for synthesizing 2-arylbenzofurans.
In this method, a 2-fluorobenzofuran is treated with an arene (such as fluorobenzene) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The reaction proceeds through the protonation of the 2-fluorobenzofuran, which generates an α-fluorine-stabilized carbocation. This intermediate then undergoes a Friedel-Crafts-type reaction with the arene. Subsequent elimination of hydrogen fluoride (B91410) yields the final 2-arylbenzofuran product. rsc.org This method allows for the independent transformation of C-F and C-Br bonds, which is advantageous for synthesizing complex molecules like this compound. rsc.org
Divergent and Convergent Synthetic Pathways to this compound
Both divergent and convergent strategies can be employed for the synthesis of the target molecule and its analogues.
A convergent synthesis brings together several complex fragments late in the synthetic sequence. For this compound, a classic convergent approach is the palladium-catalyzed Sonogashira coupling of a suitably substituted halophenol (like 2,4-dibromophenol) and 4-fluorophenylacetylene. This quickly assembles the main carbon skeleton.
A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different final products. For example, one could synthesize 5-bromo-2-carboxybenzofuran. This common intermediate could then undergo various coupling reactions to introduce a range of aryl or heteroaryl groups at the 2-position, creating a library of analogues. Similarly, starting with 5-bromobenzofuran allows for the introduction of different aryl groups at the C2-position via direct C-H arylation, providing access to numerous analogues from a single precursor. mdpi.com
Synthesis of Halogenated Phenolic Precursors
The synthesis of appropriately substituted halogenated phenols is critical for many of the strategies outlined above. These precursors are often the starting point for building the benzofuran core.
Phenols can be halogenated using various reagents. For example, bromination of a phenol can be achieved using bromine in acetic acid. mdpi.com The regioselectivity of the halogenation is governed by the directing effects of the hydroxyl group and any other substituents on the aromatic ring.
Alternatively, halogenated phenols can be synthesized from other functional groups. For instance, a one-pot method has been developed to synthesize 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) starting from 2-chloro-5-bromobenzoic acid. google.com While not a direct precursor, this illustrates the construction of complex halogenated aromatic systems.
The synthesis of benzofuran derivatives from phenols and α-haloketones is another established route. google.com In some cases, this proceeds through the formation of a stable phenoxy ether intermediate, which then cyclizes under acidic conditions. A one-step method using titanium tetrachloride has also been reported to directly form benzofurans from phenols and α-haloketones. google.com
Introduction of the Fluorophenyl Moiety
The incorporation of a fluorophenyl group at the C2 position of the benzofuran ring is a critical step in the synthesis of the target molecule. This is often achieved through coupling reactions. One common approach involves the reaction of a suitably substituted phenol with a fluorophenyl-containing building block. For instance, a palladium-catalyzed coupling reaction between an ortho-halo-substituted phenol and a terminal alkyne bearing a 4-fluorophenyl group can be employed. acs.orgrsc.org The Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. acs.orgrsc.org
Another strategy involves the direct C-H arylation of a pre-formed benzofuran ring. This method allows for the introduction of the 4-fluorophenyl group by reacting benzofuran with an aryl iodide, such as 4-fluoroiodobenzene, in the presence of a palladium catalyst. nsf.gov This approach offers the advantage of functionalizing the benzofuran core in a later stage of the synthesis. The regioselectivity of this arylation is typically high for the C2 position. nsf.gov
Furthermore, cross-coupling reactions involving arylboronic acids (Suzuki coupling) can also be utilized. In this case, a 2-halobenzofuran derivative can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to introduce the desired fluorophenyl moiety.
Formation of the Benzofuran Ring System
The construction of the benzofuran ring itself can be accomplished through various cyclization strategies. A prevalent method is the intramolecular cyclization of ortho-substituted phenols. numberanalytics.comnih.gov For example, an ortho-alkynylphenol, often generated in situ via a Sonogashira coupling as mentioned previously, can undergo intramolecular cyclization to form the benzofuran ring. acs.orgrsc.org This cyclization can be promoted by various catalysts, including palladium, copper, or acids. nih.govacs.orgnumberanalytics.com
Another widely used method is the Perkin rearrangement, which has been a cornerstone of benzofuran synthesis since its discovery. nih.gov More contemporary methods include transition-metal-catalyzed cyclizations, such as those involving palladium, ruthenium, or gold. nih.govnih.govorganic-chemistry.org For instance, palladium-catalyzed intramolecular cyclization of 2-chloroaryl alkynes can lead to the formation of the benzofuran ring. organic-chemistry.org Ruthenium-catalyzed C-H alkenylation of meta-hydroxybenzoic acids followed by oxygen-induced annulation is another modern approach. nih.gov
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been developed for efficient benzofuran synthesis. acs.org One such example is a "ring-cleavage-deprotection-cyclization" sequence starting from 2-alkylidenetetrahydrofurans. acs.org
Derivatization and Functionalization of the this compound Scaffold
Once the core this compound structure is assembled, it can be further modified to introduce additional chemical diversity and functionality.
Oxidation Reactions to Sulfinyl Derivatives
The introduction of a sulfinyl group, a common functional group in medicinal chemistry, can be achieved through oxidation. For example, a methylthio-substituted benzofuran derivative can be oxidized to the corresponding methylsulfinyl derivative. nih.gov In a specific instance, 5-Bromo-2-(4-fluoro-phenyl)-7-methyl-3-methyl-sulfinyl-1-benzofuran has been synthesized and characterized. nih.gov The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The conditions for this oxidation need to be carefully controlled to avoid over-oxidation to the sulfonyl derivative.
| Precursor | Oxidizing Agent | Product | Reference |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-(methylthio)benzofuran | Not specified in abstract | 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | nih.gov |
Introduction of Additional Functionalities
The bromine atom at the 5-position of the benzofuran ring serves as a versatile handle for introducing a wide range of other functional groups through various cross-coupling reactions. For example, Suzuki coupling with different boronic acids can replace the bromine with aryl or heteroaryl groups. Heck coupling can be used to introduce alkenyl substituents, and Buchwald-Hartwig amination can be employed to install nitrogen-based functionalities.
Furthermore, the benzofuran ring itself can undergo further functionalization. While the C2 position is generally more reactive, methods for the functionalization of the C3 position have also been developed. mdpi.comhw.ac.uk For instance, directed C-H functionalization using a directing group can enable the introduction of substituents at the C3 position. mdpi.com
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies.
For the palladium-catalyzed C-H arylation of benzofurans, a Heck-type mechanism is often proposed. nsf.gov This typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the benzofuran, carbopalladation, and subsequent reductive elimination to afford the C2-arylated product. nsf.gov
In palladium-catalyzed cyclization reactions of ortho-alkynylphenols, the mechanism is believed to proceed through an initial coordination of the palladium catalyst to the alkyne. This is followed by an intramolecular attack of the phenolic oxygen onto the activated alkyne, leading to the formation of the furan ring.
The mechanism of copper-catalyzed reactions often involves the formation of copper acetylide intermediates. nih.govacs.org In the synthesis of benzofurans, a proposed mechanism involves the formation of an iminium ion, followed by the attack of a copper acetylide. The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the benzofuran derivative. nih.govacs.org
Mechanistic studies of these transformations often employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, along with computational studies to provide further insight into the reaction pathways.
Structural Elucidation and Conformational Analysis of 5 Bromo 2 4 Fluorophenyl Benzofuran Derivatives
Advanced Spectroscopic Characterization Techniques
The precise structure of 5-Bromo-2-(4-fluorophenyl)benzofuran is unequivocally established through a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, culminating in a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed NMR data for the parent compound, this compound, is not extensively reported in the available literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be inferred from the well-established chemical shifts of related 2-arylbenzofuran structures.
¹H NMR: The proton spectrum is anticipated to exhibit distinct signals for the protons of the benzofuran (B130515) ring system and the 4-fluorophenyl group. The protons on the benzofuran moiety would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromine substituent at the 5-position. The protons of the 4-fluorophenyl ring would likely present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the adjacent fluorine atom.
¹³C NMR: The carbon spectrum would provide further structural confirmation, with distinct resonances for each carbon atom in the molecule. The carbon atoms directly bonded to the bromine and fluorine atoms would show characteristic shifts, and the carbon-fluorine couplings would be observable. General spectral data for benzofuran itself shows signals in the range of approximately δ 106 to 155 ppm. chemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. These would include the stretching vibrations of the C-O-C ether linkage within the benzofuran ring, the C=C stretching vibrations of the aromatic rings, and the C-H stretching and bending frequencies. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum. General FT-IR data for benzofuran shows characteristic peaks that are useful for identifying the core structure. scienceopen.com
High-Resolution Mass Spectrometry (HRMS)
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise details of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not described in the reviewed literature, several closely related derivatives have been subjected to detailed crystallographic analysis. These studies provide invaluable insights into the molecular packing, conformation, and the critical dihedral angle between the benzofuran and the 4-fluorophenyl rings.
Determination of Crystal Structure and Molecular Packing
A summary of the crystal data for some derivatives is presented below:
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.govnih.gov | Triclinic | P-1 | 7.8908(3) | 8.3434(3) | 10.8349(5) | 94.886(2) | 91.995(2) | 111.760(2) | 658.39(5) | 2 |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran nih.gov | Triclinic | P-1 | 7.5313(6) | 9.8089(7) | 10.9117(8) | 106.567(1) | 92.634(1) | 109.526(1) | 719.23(9) | 2 |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran researchgate.net | Triclinic | P-1 | 7.9961(2) | 10.6641(2) | 11.1695(2) | 71.980(1) | 74.694(1) | 79.964(1) | 869.13(3) | 2 |
Analysis of Molecular Conformation and Dihedral Angles
A key structural parameter in 2-arylbenzofurans is the dihedral angle between the plane of the benzofuran ring system and the pendant aryl ring. This angle is influenced by the nature and position of substituents on both rings. In the analyzed derivatives, the benzofuran unit is essentially planar. nih.govresearchgate.net The 4-fluorophenyl ring, however, is rotated out of this plane to varying degrees.
The dihedral angle between the benzofuran and the 4-fluorophenyl ring is a critical conformational feature. In 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, this angle is reported to be 26.23(5)°. nih.govnih.govnih.gov The introduction of a methyl group at the 7-position of the benzofuran ring, as in 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, reduces this angle to 16.17(5)°. nih.govnih.gov In a related derivative with a larger phenylsulfinyl group, 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran, the dihedral angle is significantly smaller at 1.50(8)°. researchgate.net
| Compound Name | Dihedral Angle between Benzofuran and 4-Fluorophenyl Rings (°) |
| 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.govnih.govnih.gov | 26.23(5) |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran nih.govnih.gov | 16.17(5) |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran researchgate.net | 1.50(8) |
Characterization of Intermolecular Interactions
C-H···O Hydrogen Bonds
In the crystal structures of several sulfinyl-substituted derivatives of this compound, non-classical intermolecular C-H···O hydrogen bonds are consistently observed as a key stabilizing force. These interactions typically involve a hydrogen atom from an aromatic ring acting as the donor and the sulfinyl oxygen atom serving as the acceptor.
For instance, in the crystal structure of 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a C—H⋯O hydrogen bond is formed between a hydrogen atom of the 4-fluorophenyl ring (C14—H14) and the sulfinyl oxygen atom (O2) of an adjacent molecule. nih.gov Similarly, in 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran, molecules are linked by weak C—H···O hydrogen bonds, forming supramolecular chains that extend along the a-axis direction. researchgate.net The crystal packing of 5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran is also stabilized by these types of C—H···O hydrogen bonds, again involving a hydrogen from the 4-fluorophenyl ring and the sulfinyl oxygen. nih.gov
The formation of these bonds highlights the role of even weak hydrogen donors and acceptors in directing the assembly of molecules in the crystalline state. The energy of such bonds, while modest (typically less than 5 kcal/mol for C(Ar)-H···O interactions), is sufficient to impose conformational constraints and guide the packing motif. nih.gov
Table 1: C-H···O Hydrogen Bond Parameters in this compound Derivatives
| Compound | Donor (D) | Acceptor (A) | D···A Distance (Å) | Symmetry Code of Acceptor |
|---|---|---|---|---|
| 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.gov | C14-H14 | O2 | - | -x + 1, -y + 1, -z |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran researchgate.net | C-H | O | - | - |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran nih.gov | C14-H14 | O2 | - | - |
Data not available in the cited source.
Halogen Bonds
The presence of a bromine atom at the C5 position of the benzofuran core introduces the possibility of halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. youtube.com This interaction has been identified as a significant factor in the crystal packing of these compounds.
In the solid-state structure of 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a distinct Br···O halogen bond is observed. nih.gov This interaction occurs between the bromine atom of one molecule and the sulfinyl oxygen atom of a neighboring molecule, with a Br···O2 distance of 3.163 (2) Å and a C—Br···O angle of 173.37 (7)°. The near-linearity of this angle is a characteristic feature of strong halogen bonds. nih.govyoutube.com The ability of halogens like bromine to form these attractive interactions with nucleophilic sites can significantly improve binding affinity and is a critical consideration in crystal engineering. nih.govmdpi.com
Table 2: Halogen Bond Parameters in a this compound Derivative
| Compound | Donor Atom | Acceptor Atom | D···A Distance (Å) | C—D···A Angle (°) | Symmetry Code of Acceptor |
|---|
π-π Stacking
π-π stacking interactions occur when aromatic rings bind in a face-to-face or offset manner, driven by a combination of dispersion and electrostatic forces. libretexts.org These interactions are crucial in the packing of aromatic molecules, including benzofuran derivatives.
Table 3: π-π Stacking Parameters in a this compound Derivative
| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Symmetry Code |
|---|
Biological Activities and Structure Activity Relationship Sar Studies of 5 Bromo 2 4 Fluorophenyl Benzofuran Analogues
Anti-cancer Research Endeavors
The quest for more effective and selective cancer therapies has driven extensive investigation into the anti-cancer potential of 5-Bromo-2-(4-fluorophenyl)benzofuran analogues.
Evaluation of In Vitro Anti-proliferative Efficacy Against Diverse Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound analogues across a variety of human cancer cell lines. For instance, certain benzofuran-chalcone hybrids have shown significant antigrowth effects against the human breast cancer (MCF-7) cell line. nih.gov Similarly, other halogenated derivatives of benzofuran (B130515) have exhibited cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and other cancer cell lines. mdpi.comresearchgate.net
Specifically, the brominated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, compound 8, showed a more potent anti-cancer effect than its chlorinated counterpart against several cell lines, with a particularly strong effect on HepG2 and A549 cells. mdpi.com Another study highlighted that novel 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were effective against A-549 and HeLa cell lines. researchgate.net Furthermore, certain 5-bromo indole-aryl keto hydrazide-hydrazone analogues displayed potent antitumor activities against a panel of eight human cancer cell lines, including HeLa, A549, and MCF-7. researchgate.net
| Representative Cancer Cell Lines |
| MCF-7 (Breast) |
| A549 (Lung) |
| Caco-2 (Colon) |
| C3A (Liver) |
| HeLa (Cervical) |
Investigation of Mechanistic Pathways of Cell Death
Research has delved into the molecular mechanisms by which these benzofuran analogues induce cancer cell death. A primary pathway identified is the induction of apoptosis, or programmed cell death. For example, certain benzofuran-chalcone hybrids have been shown to induce apoptosis in MCF-7 cells. nih.gov
Further investigations into the apoptotic pathway have revealed the involvement of caspases, a family of proteases crucial for the execution of apoptosis. Studies on nitrile derivatives containing a benzofuran scaffold demonstrated that the most active compounds induced apoptosis and led to a significant increase in the levels of caspase-3. nih.gov Specifically, compounds 3 and 11 in one study increased caspase-3 levels by 5.7- and 7.3-fold, respectively, indicating that their pro-apoptotic activity is mediated through the intrinsic apoptotic pathway. nih.gov
Inhibition of Specific Molecular Targets Associated with Cancer Progression
The anti-cancer activity of this compound analogues has been linked to their ability to inhibit key molecular targets involved in cancer cell growth and survival. Two prominent targets are the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and tubulin.
EGFR-TK Inhibition: EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, and its overactivity is a hallmark of many cancers. nih.gov Several benzofuran derivatives have been identified as potent inhibitors of EGFR-TK. nih.govnih.gov For instance, certain nitrile derivatives containing a benzofuran core exhibited strong inhibitory activities against EGFR, with IC50 values comparable to the reference drug gefitinib. nih.gov Similarly, benzofuran-chalcone hybrids have demonstrated significant inhibitory effects against EGFR-TK phosphorylation. nih.gov
Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net Benzofuran-chalcone hybrids have shown the potential to inhibit tubulin polymerization. nih.gov Molecular docking studies have further supported the interaction of these compounds with the tubulin protein. nih.gov
Elucidation of Structure-Activity Relationships for Anti-cancer Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer properties of these compounds. These studies have revealed that the type and position of substituents on the benzofuran ring and the attached phenyl group significantly influence their cytotoxic activity. nih.gov
The presence of a 2-(4-fluorophenyl) group on the benzofuran moiety, in combination with a phenyl ring on the chalcone (B49325) arm, has been shown to result in significant cytotoxicity. nih.gov Halogenation, particularly the introduction of bromine, chlorine, or fluorine atoms, has been consistently associated with a significant increase in anti-cancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its target. nih.gov
Anti-bacterial Research
In addition to their anti-cancer properties, analogues of this compound have also been investigated for their potential as antimicrobial agents.
Assessment of In Vitro Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Studies have evaluated the in vitro antimicrobial activity of these compounds against a range of both Gram-positive and Gram-negative bacteria. For example, a series of novel 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles were synthesized and tested for their antimicrobial properties. asianpubs.org
Proposed Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition)
The antibacterial potential of this compound analogues is attributed, in part, to their ability to inhibit essential bacterial enzymes. One of the key proposed mechanisms is the inhibition of DNA gyrase. nih.gov This enzyme is critical for bacterial survival as it introduces negative supercoils into DNA, a process necessary to prevent overwinding and strand breakage during replication. nih.gov The absence of DNA gyrase in human cells makes it a selective and attractive target for antibacterial drug development. nih.gov
The hybridization of the benzofuran ring with other heterocyclic structures, such as pyrazole (B372694), has been identified as a promising strategy for creating potent DNA gyrase inhibitors. nih.gov By targeting the GyrB subunit of DNA gyrase, these compounds can effectively disrupt DNA replication and lead to bacterial cell death. nih.gov Molecular docking studies have suggested that these hybrid molecules can bind effectively within the active site of DNA gyrase, forming stable complexes that block the enzyme's function and contribute to their potent antibacterial activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Profiling for Antibacterial Efficacy
The antibacterial efficacy of this compound analogues is significantly influenced by the nature and position of substituents on the benzofuran and phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced antibacterial activity.
It has been observed that the presence of electron-withdrawing groups on the benzofuran and aryl rings tends to increase the potency of these compounds. nih.gov Specifically, compounds with a bromo substituent at the C-5 position of the benzofuran ring and on the phenyl ring have demonstrated excellent antibacterial activity against a range of bacterial strains. nih.gov
In a series of 5-bromobenzofuran-triazole hybrids, the substitution pattern on the triazole moiety played a crucial role in determining antibacterial potency. For instance, compound 10b in a studied series was found to be the most active against B. subtilis, while compound 10a showed excellent efficacy against E. coli. nih.gov This highlights the importance of specific substitutions in tailoring the antibacterial spectrum of these analogues.
| Compound | Target Bacteria | MIC (µg/mL) |
| 10a | E. coli | 1.80 ± 0.25 nih.gov |
| 10b | B. subtilis | 1.25 ± 0.60 nih.gov |
| Penicillin (Standard) | E. coli | 2.4 ± 1.00 nih.gov |
| Penicillin (Standard) | B. subtilis | 1.0 ± 1.50 nih.gov |
Enzyme Inhibition Studies
Beyond their antibacterial properties, analogues of this compound have been investigated for their potential to inhibit various enzymes implicated in other diseases.
Exploration of Acetylcholinesterase (AChE) Inhibitory Potential
Several 5-bromobenzofuran-triazole derivatives have demonstrated promising inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov In one study, nearly all synthesized compounds in a series showed significant AChE inhibition. nih.gov
Compound 10d from this series emerged as a particularly potent AChE inhibitor, with an IC50 value of 0.55 ± 1.00 µM. nih.gov Molecular docking simulations suggested that this compound effectively blocks the entrance to the active site of AChE, thereby disrupting its catalytic activity. nih.gov
| Compound | AChE Inhibition (IC50) |
| 10d | 0.55 ± 1.00 µM nih.gov |
Inhibition of Other Key Enzymes (e.g., Cyclin-Dependent Kinases (CDK))
Analogues of the broader benzofuran class have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov The inhibition of CDKs represents a promising strategy for the development of anticancer agents. nih.gov
Novel benzylidene benzofuranone analogues have been designed and evaluated for their ability to inhibit CDK2. nih.gov One such compound, NISOA4 , demonstrated marked inhibition of CDK2 gene expression and induced cell cycle arrest at the G2/M phase, highlighting its potential as a pro-apoptotic agent. nih.gov While the direct study of this compound itself as a CDK inhibitor is not extensively documented in the provided results, the activity of related benzofuran structures suggests a potential avenue for future investigation.
SAR Analysis for Enzyme Inhibitory Activities
The structure-activity relationship for enzyme inhibition by these benzofuran analogues reveals the importance of specific structural features. For AChE inhibition, the nature of the substituent on the triazole ring of 5-bromobenzofuran-triazole hybrids was a key determinant of potency. nih.gov
In the context of anticancer activity through pathways like the hypoxia-inducible factor (HIF-1) pathway, which is linked to CDK function, modifications at the C-2 position of the benzofuran ring with ester or heterocyclic rings have been shown to be crucial for cytotoxic activity. nih.gov The addition of a fluorine atom at the 4-position of a 2-benzofuranyl group in amiloride-benzofuran derivatives led to a twofold increase in inhibitory potency against urokinase-type plasminogen activator (uPA), another enzyme relevant to cancer. nih.gov Furthermore, the inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to improve the physicochemical properties of these compounds. nih.gov These findings underscore the tunability of the benzofuran scaffold for targeting various enzymes through rational structural modifications.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the molecular properties of benzofuran (B130515) derivatives with a high degree of accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-2-(4-fluorophenyl)benzofuran, calculations would typically begin with an initial structure and iteratively adjust the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
Studies on closely related substituted 2-(4-fluorophenyl)benzofurans reveal that the benzofuran unit is essentially planar. nih.gov The primary conformational flexibility arises from the rotation of the 4-fluorophenyl ring relative to the benzofuran plane. X-ray crystallography data for similar compounds, such as 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran and 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, show that the dihedral angle between the benzofuran plane and the 4-fluorophenyl ring is typically non-zero, with reported values of 26.23° and 16.17°, respectively. nih.govnih.govnih.gov This rotation is a balance between steric hindrance and the electronic effects of the substituents. A potential energy scan, varying this dihedral angle, would reveal the energy barriers to rotation and identify the most stable conformer(s).
Table 1: Representative Geometric Parameters for Substituted 2-(4-fluorophenyl)benzofuran (B3043006) Derivatives Note: The following table is illustrative, based on data from closely related compounds, to show typical parameters that would be determined for this compound through DFT calculations.
| Parameter | Typical Value Range | Source |
| Benzofuran Ring Planarity (mean deviation) | 0.010 - 0.014 Å | nih.gov |
| Dihedral Angle (Benzofuran // 4-Fluorophenyl) | 15° - 30° | nih.govnih.gov |
| C-Br Bond Length | ~1.90 Å | N/A |
| C-F Bond Length | ~1.36 Å | N/A |
This is an interactive data table. You can sort and filter the data.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. jetir.org
A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. jetir.orgwikipedia.org For benzofuran derivatives, the HOMO is typically distributed over the electron-rich benzofuran ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents. In this compound, the electron-withdrawing bromine and fluorine atoms are expected to influence the energies and distributions of these orbitals. DFT calculations are used to compute the energies of HOMO, LUMO, and the resulting energy gap. wikipedia.org
Table 2: Illustrative Frontier Orbital Energies for a Benzofuran Derivative Note: This table provides example values based on published data for similar heterocyclic compounds to illustrate the outputs of electronic structure analysis.
| Parameter | Energy (eV) | Source |
| EHOMO | -6.57 | wikipedia.org |
| ELUMO | -2.09 | wikipedia.org |
| Energy Gap (ΔE) | 4.48 | wikipedia.org |
This is an interactive data table. You can sort and filter the data.
Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a more intuitive chemical picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgwisc.edu This method provides valuable information about charge distribution, hybridization, and stabilizing intramolecular interactions arising from charge delocalization. wisc.edu
The Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. jetir.orgnih.gov It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the furan (B31954) oxygen atom and potentially near the bromine due to its lone pairs, making these sites attractive to electrophiles. researchgate.netresearchgate.net Positive potential regions might be located on the hydrogen atoms of the aromatic rings. The halogen atoms themselves can exhibit a phenomenon known as "halogen bonding," where a region of positive potential (a σ-hole) can exist on the outermost portion of the halogen, opposite the C-Br bond, making it an electrophilic site. dtic.mil
Quantum chemical calculations can accurately predict various spectroscopic properties, including NMR (1H, 13C) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule (often using the Gauge-Independent Atomic Orbital - GIAO method), theoretical chemical shifts can be obtained. These predicted spectra are powerful tools for confirming the structure of synthesized compounds by comparing them with experimental data. jetir.org For 2-phenylbenzofuran, a related compound, detailed 1H and 13C NMR assignments are available, which serve as a basis for interpreting the predicted spectra of its bromo- and fluoro-substituted derivative. blogspot.com
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. unicas.itatmiyauni.ac.in This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. atmiyauni.ac.in
A docking study for this compound would involve selecting a specific protein target. Benzofuran derivatives have been investigated for their interaction with various proteins, including serum albumins and enzymes implicated in cancer, such as matrix metalloproteinases (MMPs). unicas.itatmiyauni.ac.in The simulation would place the ligand into the binding site of the protein and calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity. zsmu.edu.uanih.gov The results would identify the most likely binding pose and detail the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex. nih.gov
Prediction of Ligand-Protein Interactions with Biological Targets
Molecular docking studies have been instrumental in predicting how derivatives of this compound might bind to several significant biological targets implicated in cancer and neurodegenerative diseases.
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Tubulin: Molecular modeling has suggested that benzofuran-chalcone hybrids derived from a this compound core have the potential to inhibit both tubulin polymerization and EGFR-TK phosphorylation. nih.gov Docking simulations of these derivatives into the ATP binding site of EGFR reveal that their activity likely stems from a combination of hydrophobic interactions, as well as hydrogen and halogen bonding with key residues within the active site. nih.gov Similarly, these compounds are predicted to bind to the colchicine-binding site of tubulin, a mechanism known to destabilize microtubules, which is a key approach in cancer therapy. nih.gov
DNA Gyrase: The benzofuran scaffold is a key component of molecules designed to target bacterial DNA gyrase, an essential enzyme for bacterial survival. rjraap.comnih.govpreprints.orgnih.govresearchgate.net Computational studies on benzofuran-pyrazole hybrids have shown that these molecules can fit effectively into the active site of the E. coli DNA gyrase B subunit. preprints.orgnih.govresearchgate.net This subunit possesses an ATPase active site that provides the energy for DNA supercoiling. nih.gov The docking of these compounds suggests they could act as inhibitors, representing a promising avenue for developing new antimicrobial agents. nih.govnih.govresearchgate.net
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, derivatives of 5-bromobenzofuran (B130475) have been investigated as potential inhibitors of acetylcholinesterase. nih.gov Induced Fit Docking (IFD) simulations of 5-bromobenzofuran-triazole hybrids have been performed to understand their binding mechanism. These computational models suggest that the derivatives can effectively block the entrance to the AChE active site, disrupt the catalytic triad, and limit the movement of the "swinging gate" residues, all of which are crucial for inhibiting the enzyme's function. nih.gov
Fibroblast Growth Factor Receptor 2 (FGFR2): Derivatives containing the benzofuran core have also been modeled against Fibroblast Growth Factor Receptor 2 (FGFR2), another important target in cancer therapy. Docking studies of complex benzofuran derivatives, such as those incorporating a 1,2,3-triazole moiety, have been conducted to evaluate their binding affinity within the FGFR2 cavity. researchgate.net These in silico analyses help in understanding the structural requirements for potent inhibition. researchgate.netresearchgate.net
Extracellular Signal-Regulated Kinase 2 (ERK2): While direct computational studies specifically docking this compound with ERK2 are not extensively documented in the available literature, the general activity of benzofuran derivatives against a wide range of protein kinases suggests that ERK2 could be a plausible target for future investigation.
Binding Affinity and Docking Score Analysis
Binding affinity and docking scores are quantitative metrics used to predict the strength of the interaction between a ligand and a protein. Lower binding energy values (typically expressed in kcal/mol) indicate a more stable and favorable interaction. Studies on various derivatives of the core benzofuran structure have reported promising binding affinities against their respective targets.
For instance, certain 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivatives, which share structural motifs, have shown calculated binding energies ranging from –6.672 to –7.843 kcal/mol against cyclooxygenase (COX) enzymes, indicating strong potential for binding. zsmu.edu.ua In studies of benzofuran-chalcones targeting EGFR-TK, the predicted binding affinities are significant enough to suggest a plausible inhibitory mechanism. nih.gov Similarly, benzofuran-triazole hybrids docked against AChE have shown strong binding scores, correlating with their potent in vitro inhibitory activity. nih.gov
Table 1: Predicted Binding Affinities of Related Compounds Against Biological Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivatives | COX-1 / COX-2 | -6.672 to -7.843 zsmu.edu.ua |
| Benzofuran-chalcone derivatives | EGFR-TK | Not explicitly stated in kcal/mol, but described as having high affinity. nih.gov |
| 5-bromobenzofuran-triazole derivatives | Acetylcholinesterase | Not explicitly stated in kcal/mol, but described as having good binding modes. nih.gov |
Note: The data presented is for structurally related derivatives, as studies on the exact parent compound are limited. The specific values are indicative of the potential of the broader chemical class.
Identification of Key Residues and Interaction Motifs
A crucial outcome of molecular docking is the identification of specific amino acid residues and the types of non-covalent interactions that stabilize the ligand-protein complex.
Against EGFR-TK , modeled benzofuran-chalcone derivatives show hydrophobic interactions and form hydrogen and/or halogen bonds with protein residues in the ATP binding pocket. nih.gov
Against Acetylcholinesterase , docking of 5-bromobenzofuran-triazole hybrids reveals key interactions that block the active site gorge. nih.gov The benzofuran moiety, along with the triazole ring, plays a critical role in anchoring the molecule within the enzyme.
Against DNA Gyrase B , computational studies of benzofuran-pyrazole inhibitors highlight interactions within the ATPase active site. rjraap.com The binding of these compounds is anticipated to contribute to the design of novel gyrase inhibitors. rjraap.com
Against FGFR2 , pyrazolylaminoquinazoline derivatives have been shown to form hydrogen bonds with key residues like Ala567 in the binding site. researchgate.net This provides a template for designing benzofuran-based inhibitors that could form similar crucial interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug design and optimization.
Several 2D and 3D-QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for various biological activities, including anticancer and acetylcholinesterase inhibitory effects. nih.govnih.gov These models have revealed the importance of specific structural features for activity. For example, a 3D-QSAR study on benzofuran-based AChE inhibitors highlighted the importance of the alkyl group positioning on the phenyl moiety for potent inhibition. nih.gov
For other benzofuran series, QSAR models have been developed using descriptors that account for steric, electronic, and hydrophobic properties. eurjchem.comnih.gov A statistically robust QSAR model for benzofuran and indole (B1671886) derivatives acting as histone lysine (B10760008) methyl transferase inhibitors showed excellent predictive power (R²ext = 0.929), demonstrating the reliability of these computational tools. eurjchem.com Such models provide valuable insights that can accelerate the identification of potent drug candidates for further development. eurjchem.com
Emerging Applications and Material Science Perspectives
Potential in Materials Science and Industrial Processes
The strategic placement of a bromine atom and a fluorophenyl group on the benzofuran (B130515) skeleton endows 5-Bromo-2-(4-fluorophenyl)benzofuran with properties that are of great interest in materials science. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex architectures. numberanalytics.com Furthermore, the presence of halogen atoms is known to influence the crystal packing and intermolecular interactions, which are critical for the performance of solid-state materials. nih.gov Benzofuran derivatives are being explored for their potential in energy storage and as catalysts. numberanalytics.com
The optoelectronic properties of organic molecules are dictated by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Benzofuran derivatives are recognized for their potential in optoelectronic applications due to their conjugated π-systems. researchgate.net The introduction of substituents can tune the electronic properties and, consequently, the absorption and emission of light.
While specific experimental data on the optoelectronic properties of this compound are not extensively documented, the characteristics of related compounds suggest its potential. For instance, studies on other substituted benzofurans reveal that modifications to the core structure can significantly alter their photophysical behavior. nih.gov The 4-fluorophenyl group, being an electron-withdrawing substituent, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in the design of optoelectronic materials. The bromine atom can also participate in halogen bonding, which can affect the solid-state packing and photophysical properties. nih.gov
Research on a related compound, 5-bromo-4′,5′-bis(dimethylamino)fluorescein, highlights how a bromine substituent can be utilized for cross-coupling reactions to create new derivatives with unique pH-dependent fluorescence, indicating the potential for developing sensors. mdpi.com The study of boronate esters, another class of organic compounds, shows that the local electronic environment around an atom can make the material sensitive to external stimuli, a desirable trait for optoelectronic sensors. mdpi.com
| Related Compound Class | Key Structural Feature | Observed Optoelectronic-Related Property | Reference |
|---|---|---|---|
| Substituted Benzofurans | Donor/Acceptor Substituents | Modulation of absorption and fluorescence | nih.gov |
| Bromo-substituted Fluoresceins | Bromine atom | Amenable to cross-coupling for new fluorescent derivatives | mdpi.com |
| Boronate Esters | Boron atom | Sensitive NMR and spectral signals to electronic environment | mdpi.com |
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by features such as an extended π-conjugation system and the presence of both electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer.
The investigation of benzofuran derivatives has shown that their NLO properties can be tuned by structural modifications. nih.gov A study on 2-(5-formylbenzofuran-2-yl)acetamide and its derivatives indicated that while some substituents did not significantly alter the NLO response, the introduction of a nitro group led to notable solvatochromic shifts, which is relevant for NLO properties. nih.gov The combination of the electron-rich benzofuran ring system with the electron-withdrawing 4-fluorophenyl group in this compound suggests the potential for NLO activity. The bromine atom could further influence the molecular hyperpolarizability.
| Compound/Class | NLO-Relevant Feature | Finding | Reference |
|---|---|---|---|
| 2-(5-formylbenzofuran-2-yl)acetamide derivatives | Varied amino substituents | -NO2 group induces significant solvatochromic shifts. | nih.gov |
Prospects in Agrochemical Development
The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry and is also gaining attention in the field of agrochemicals. numberanalytics.comnih.gov The diverse biological activities of benzofuran derivatives, including antimicrobial and insecticidal properties, make them attractive candidates for the development of new crop protection agents. nih.gov
The synthesis of highly substituted benzofurans is of great importance for agrochemistry. rsc.org The specific substitution pattern of this compound, featuring halogen atoms at key positions, could be advantageous for biological activity. Halogenated organic compounds often exhibit enhanced efficacy and metabolic stability. While direct studies on the agrochemical properties of this compound are limited, the known bioactivity of related structures provides a strong rationale for its investigation in this area. For example, other halogenated heterocyclic compounds, such as 5-Bromo-2-chloropyridine, are used as intermediates in the synthesis of fungicides and herbicides. nbinno.com This highlights the potential utility of bromo-substituted heterocyclic structures in the agrochemical industry.
Future Directions and Concluding Research Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted benzofurans is a well-explored area, yet the pursuit of more efficient, scalable, and environmentally benign methodologies remains a critical objective. Current synthetic strategies often involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings and cyclizations of ortho-alkynylphenols. numberanalytics.com For instance, a route to ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate has been described involving the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate and 4-bromophenol. allfordrugs.com
Future research should focus on:
Green Chemistry Principles: Developing syntheses that minimize waste, use less hazardous reagents, and reduce energy consumption. An example is the development of a "green" API synthesis utilizing a continuous flow Curtius rearrangement, which was determined to be highly sustainable compared to industry averages. allfordrugs.com
One-Pot Reactions: Designing tandem or multicomponent reactions to construct the this compound core and its derivatives in a single step, thereby increasing efficiency and reducing purification steps. numberanalytics.com
Catalyst Innovation: Exploring the use of more abundant and less toxic metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium. nih.gov Iodine(III)-catalyzed oxidative cyclization represents a move away from palladium catalysts for synthesizing 2-arylbenzofurans. nih.gov
Table 1: Synthetic Methodologies for Benzofuran (B130515) Derivatives
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Coupling of o-iodophenols with alkynes (e.g., Larock-type coupling) to form the benzofuran ring. | High efficiency and versatility. | nih.gov |
| Oxidative Cyclization | Iodine(III)-catalyzed cyclization of 2-hydroxystilbenes. | Avoids the use of palladium catalysts. | nih.gov |
| One-Pot Tandem Reaction | Palladium-catalyzed reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. | Scalable to gram quantities. | nih.gov |
Identification of Novel Biological Targets and Therapeutic Areas
Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govmdpi.comnih.govnih.gov Derivatives of this compound have been specifically implicated in several therapeutic areas.
Oncology: A significant body of research points to the potential of benzofurans as anticancer agents. nih.govmdpi.com Hybrids incorporating the 5-bromo-2-arylbenzofuran moiety have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.govtandfonline.com Future work should aim to identify other protein kinase targets and explore their potential against a wider range of cancer cell lines. nih.gov Histone deacetylase (HDAC) has also been identified as a potential target for benzofuran-related compounds. allfordrugs.com
Infectious Diseases: The benzofuran scaffold is a promising starting point for developing new antimicrobial agents to combat drug resistance. rsc.orgbenthamscience.com Derivatives have been identified as potent inhibitors of Diapophytoene Desaturase (CrtN) in Methicillin-Resistant Staphylococcus aureus (MRSA), representing an anti-virulence strategy. nih.gov Other research has shown that benzofuran-pyrazole hybrids can inhibit E. coli DNA gyrase B. mdpi.com Further investigation into its activity against viral targets, such as the Hepatitis C Virus (HCV) NS5B polymerase, is also warranted. google.com
Neurodegenerative Diseases: Benzofuran and indole (B1671886) derivatives are considered promising scaffolds for drug development in Alzheimer's disease, suggesting another potential therapeutic avenue for this compound class. nih.gov
Integration of Advanced Computational Methodologies for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For benzofuran derivatives, these methods have already been applied to understand their mechanism of action.
Molecular Docking: Docking studies have been used to simulate the binding of benzofuran-aminoquinazoline hybrids into the ATP binding site of EGFR, helping to rationalize the observed structure-activity relationships (SAR). nih.govup.ac.za Similarly, docking has elucidated the binding mode of benzofuran-pyrazole inhibitors with DNA gyrase B. mdpi.com
Future Applications: Future computational work should expand to include molecular dynamics (MD) simulations to study the stability of ligand-protein complexes, and quantitative structure-activity relationship (QSAR) studies to build predictive models for designing derivatives with improved potency and selectivity. These in silico techniques will be crucial for the rational design of new analogs of this compound, prioritizing candidates with the highest predicted activity and best safety profiles for synthesis.
Interdisciplinary Research Collaborations for Materials and Agrochemical Applications
The utility of the benzofuran scaffold extends beyond pharmaceuticals, with significant potential in materials science and agriculture. nih.govnumberanalytics.com Fostering collaborations between chemists, physicists, materials scientists, and agricultural scientists is essential to unlock these applications.
Materials Science: Benzofuran-based materials are being explored for their unique optical and electrical properties. numberanalytics.com Potential applications include their use in the development of flexible electronics, such as organic light-emitting diodes (OLEDs), and as components in energy storage devices like batteries and supercapacitors. numberanalytics.comnumberanalytics.com
Agrochemicals: The benzofuran moiety is found in compounds with agricultural importance. nih.gov Future research could focus on developing derivatives of this compound as novel pesticides or herbicides, leveraging the known biological activity of halogenated aromatic compounds.
Expansion of Structural Diversity and Derivatization for Enhanced Potency and Specificity
The core structure of this compound is ripe for chemical modification to fine-tune its properties. The bromine atom at the C-5 position is known to be important for the biological activity of 2-arylbenzofurans. nih.govtandfonline.com Expanding the structural diversity through derivatization is a key strategy for improving potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran core is necessary to build comprehensive SAR models. rsc.org This involves introducing various substituents at different positions of both the benzofuran ring and the pendent fluorophenyl ring to probe the electronic and steric requirements for optimal activity at a given biological target.
Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacophores is a promising approach. benthamscience.comresearchgate.net For example, linking it to quinazoline (B50416) or pyrazole (B372694) moieties has yielded compounds with potent anticancer and antimicrobial activities, respectively. nih.govmdpi.comresearchgate.net A specific example is the synthesis of 6-Bromo-N-(this compound-7-yl)-2-(4-fluorophenyl)quinazolin-4-amine, which combines key structural features for EGFR-TK inhibition. nih.gov
Table 2: Examples of Derivatization Strategies for Benzofuran Scaffolds
| Strategy | Example Derivative Class | Target Application | Reference |
|---|---|---|---|
| Amination & Hybridization | Benzofuran-aminoquinazoline hybrids | Anticancer (EGFR-TK inhibition) | nih.govtandfonline.com |
| Carboxamide Formation | 5-bromo-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide | Antiviral (HCV) | allfordrugs.com |
| Hybridization with Pyrazole | Benzofuran-pyrazole hybrids | Antimicrobial (DNA Gyrase B inhibition) | mdpi.com |
By pursuing these future research directions, the scientific community can fully explore and harness the therapeutic and technological potential of this compound and its derivatives, paving the way for the development of new drugs, materials, and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-2-(4-fluorophenyl)benzofuran, and how are intermediates characterized?
- The synthesis involves multi-step reactions, including halogenation and Suzuki-Miyaura coupling, requiring precise control of temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or THF), and reaction time (3–12 hours) to achieve yields >75% .
- Methodological note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate/final product structures using , , and high-resolution mass spectrometry (HRMS). Purity is validated via HPLC (>95%) .
Q. How is the compound structurally characterized using crystallographic techniques?
- Single-crystal X-ray diffraction reveals key structural features:
- Dihedral angles between the benzofuran core and substituents (e.g., 2.63–84.60° for 4-fluorophenyl vs. benzofuran planes) .
- Intermolecular interactions (C–H···O hydrogen bonds, π–π stacking) stabilize the crystal lattice, influencing solubility and solid-state reactivity .
Q. What in vitro assays are used to evaluate biological activity (e.g., anti-inflammatory or anticancer potential)?
- Screen against COX-2 (cyclooxygenase-2) via enzyme inhibition assays (IC values) and cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare potency to reference drugs (e.g., celecoxib or doxorubicin) .
- Methodological note : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 active site) and validate with surface plasmon resonance (SPR) for kinetic analysis .
Advanced Research Questions
Q. How do substituents (Br, F) influence structure-activity relationships (SAR) compared to analogs?
- Key analogs and differences :
- Methodological note : Perform comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic contributions to activity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Potential causes : Variability in purity (>95% required), assay conditions (e.g., serum concentration in cell cultures), or structural confirmation (e.g., sulfoxide vs. sulfone byproducts) .
- Resolution steps :
- Replicate studies with independently synthesized batches.
- Use orthogonal assays (e.g., Western blot for target protein modulation) to confirm mechanistic consistency .
Q. What role does crystallographic data play in rational drug design for this compound?
- Crystal structures inform:
- Conformational flexibility (e.g., planarity of benzofuran core vs. substituent orientation) .
- Hydrogen-bonding motifs for optimizing target binding (e.g., C–H···O interactions with kinase active sites) .
Q. How to assess interactions with non-target proteins (e.g., cytochrome P450 enzymes) for toxicity profiling?
- Use CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) with fluorogenic substrates. Measure IC and compare to clinical inhibitors (e.g., ketoconazole) .
- Methodological note : Combine with metabolomics (LC-MS/MS) to identify phase I/II metabolites and assess reactive intermediate formation .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Challenges : Co-elution of brominated byproducts, sulfoxide/sulfone impurities from oxidation steps .
- Solutions :
- Optimize column chromatography (silica gel, hexane/EtOAc gradients).
- Use preparative HPLC with C18 columns for final purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
